![molecular formula C16H14ClN3O B2506091 4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide CAS No. 876898-28-1](/img/structure/B2506091.png)
4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" is a chemical entity that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated for various applications, including as RET kinase inhibitors for cancer therapy and in the synthesis of other heterocyclic compounds .
Synthesis Analysis
The synthesis of related benzamide derivatives has been reported using different catalysts and conditions. For instance, the synthesis of N-(4-methylbenzyl)benzamide was achieved using CuI as a catalyst, indicating that transition metal catalysis might be a viable route for the synthesis of similar compounds . Additionally, the synthesis of 1-alkoxy-1,3-dihydrobenzimidazol-2-ones was performed through the cyclization of N-chloro-N-alkoxyureas, suggesting that similar methodologies could potentially be adapted for the synthesis of "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal lattice and intermolecular interactions such as hydrogen bonds and weak C-H...π interactions . These techniques could be applied to determine the molecular structure of "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" and to predict its crystal morphology using geometrical modelling .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from the studies on similar compounds. For example, the presence of a chloro substituent on the benzamide ring, as seen in the RET kinase inhibitors, suggests potential reactivity in substitution reactions that could be exploited for further chemical modifications . The cyclization reactions used to synthesize benzoxazine and benzimidazolone derivatives also provide insight into the potential cyclization pathways that might be relevant for the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives have been characterized using various analytical techniques. Fourier transform IR, NMR, and high-resolution mass spectrometry have been employed to identify functional groups and confirm the structure of these compounds . Optical properties such as transmittance, optical band gap, and UV cutoff wavelength were determined through linear optical spectroscopy, and these methods could be used to characterize the optical properties of "4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide" . Additionally, dielectric measurements and mechanical strength assessments provide information on the electrical and mechanical properties of the crystals, which could be relevant for potential applications in piezoelectric materials .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Synthesis and Characterization for Anticancer Evaluation : Compounds related to benzimidazole derivatives have been synthesized and characterized, with some showing significant anticancer activity against breast cancer cell lines. The study emphasizes the potential of these compounds in anticancer drug development (Salahuddin et al., 2014).
- Pro-apoptotic Indapamide Derivatives : Derivatives of indapamide, a compound structurally related to benzimidazoles, have been synthesized and shown to exhibit pro-apoptotic activity, highlighting their potential as anticancer agents (Ö. Yılmaz et al., 2015).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Novel 2-substituted-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Khaled R. A. Abdellatif et al., 2013).
Corrosion Inhibition
- Theoretical Study on Corrosion Inhibitors : Benzimidazole and its derivatives have been theoretically studied for their potential activity as corrosion inhibitors, offering insights into their application in protecting metals against corrosion (I. Obot & N. Obi-Egbedi, 2010).
Agricultural Applications
- Nanoparticles for Sustained Release of Fungicides : Solid lipid nanoparticles and polymeric nanocapsules encapsulating carbendazim (a benzimidazole derivative) have been developed for sustained release in agricultural applications, showing promise in enhancing the efficiency and safety of fungicide delivery (E. Campos et al., 2015).
Analytical Applications
- Dispersive Liquid-Liquid Microextraction Method : A method involving dispersive liquid-liquid microextraction combined with high-performance liquid chromatography has been developed for determining carbendazim (methyl benzimidazole-2-ylcarbamate) in environmental samples, highlighting the analytical applications of benzimidazole derivatives (Qiuhua Wu et al., 2009).
Eigenschaften
IUPAC Name |
4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-20-14-5-3-2-4-13(14)19-15(20)10-18-16(21)11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGHSSWXMLGDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

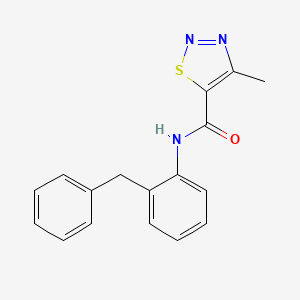

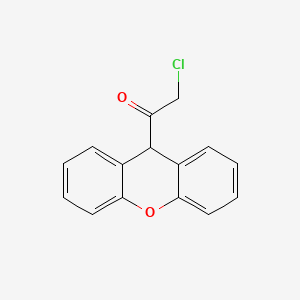
![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
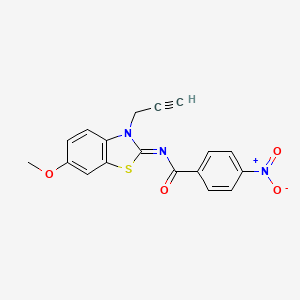
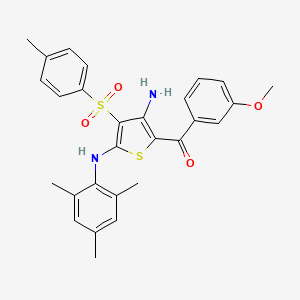
![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)
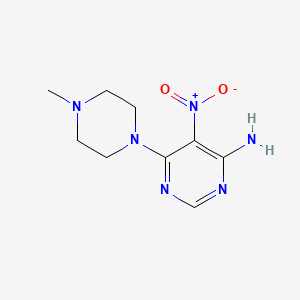
![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)
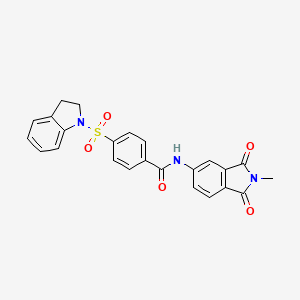
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)
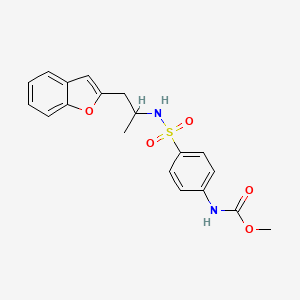
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)